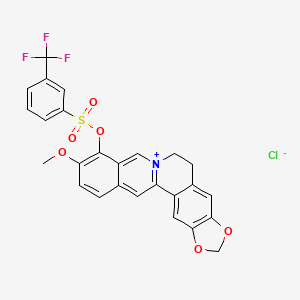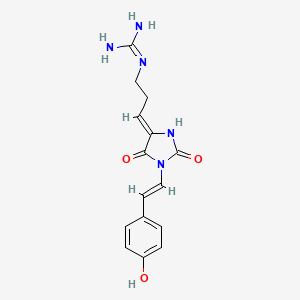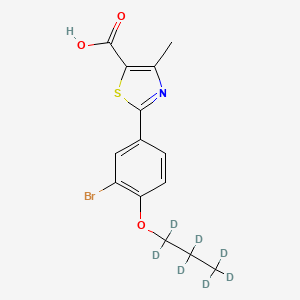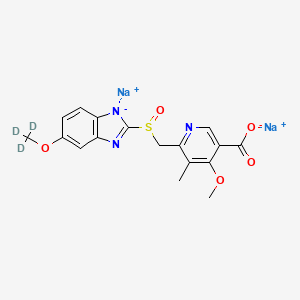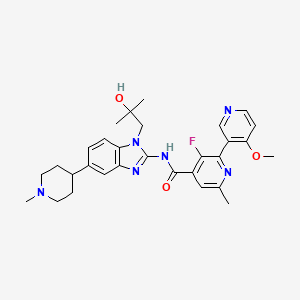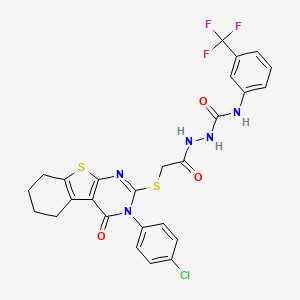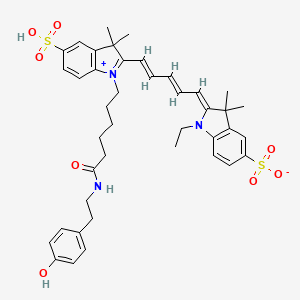
disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate is an organic sodium salt. It is the disodium salt of 5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid. This compound is known for its vibrant color and is commonly used as a dye in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate involves several steps. The starting material is typically 2,7-naphthalenedisulfonic acid. The synthesis proceeds through the following steps:
Acetylation: The 2,7-naphthalenedisulfonic acid is acetylated to introduce the acetamido group at the 5-position.
Diazotization: The compound is then subjected to diazotization to introduce the diazenyl group at the 3-position.
Coupling Reaction: The diazonium salt formed in the previous step is coupled with a phenol derivative to introduce the hydroxy and phenyl groups at the 4 and 3 positions, respectively.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for high yield and purity. The process involves:
Large-scale acetylation: Using acetic anhydride and a catalyst to ensure complete acetylation.
Efficient diazotization: Using sodium nitrite and hydrochloric acid under controlled temperature conditions.
Coupling reaction: Conducted in large reactors with efficient mixing to ensure uniform product formation.
Purification and neutralization: The product is purified through crystallization and neutralized with sodium hydroxide to obtain the final disodium salt.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the diazenyl group can lead to the formation of amines.
Substitution: The sulfonate groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonate groups under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed as a histological dye for staining tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mécanisme D'action
The mechanism of action of disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate involves its interaction with various molecular targets. The compound can bind to proteins and nucleic acids, altering their structure and function. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate is unique due to its specific substitution pattern and the presence of both acetamido and diazenyl groups. Similar compounds include:
Disodium 4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate: Lacks the acetamido group.
Disodium 5-acetamido-3-phenyldiazenylnaphthalene-2,7-disulfonate: Lacks the hydroxy group.
Disodium 5-acetamido-4-hydroxy-2,7-naphthalenedisulfonate: Lacks the diazenyl group.
These similar compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C18H13N3Na2O8S2 |
|---|---|
Poids moléculaire |
509.4 g/mol |
Nom IUPAC |
disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C18H15N3O8S2.2Na/c1-10(22)19-14-9-13(30(24,25)26)7-11-8-15(31(27,28)29)17(18(23)16(11)14)21-20-12-5-3-2-4-6-12;;/h2-9,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
Clé InChI |
WXLFIFHRGFOVCD-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)

![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)

